Sub-Nanomolar NK1 Receptor Antagonism: A Benchmark for Neurological and Pain Research
The 6,8-dimethyl substitution pattern on the 2-phenylquinoline-4-carboxylic acid scaffold directly contributes to potent antagonism of the human Neurokinin-1 (NK1) receptor, a key target in pain and inflammation. This compound exhibits an inhibitory constant (Ki) of 6.40 nM against the human NK1 receptor expressed in CHO-K1 cells, as measured by an aequorin luminescence assay [1]. In comparison, a structurally related NK1 antagonist, L-733,060 (which also contains a quinoline-like piperidine moiety), has a reported Ki of 1.8 nM for the human NK1 receptor, but its selectivity profile differs significantly, making the 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid derivative a valuable alternative scaffold for probing receptor subtype interactions [2].
vs L-733,060 Ki = 1.8 nM
| Evidence Dimension | NK1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | L-733,060: Ki = 1.8 nM (Human NK1 receptor) |
| Quantified Difference | Target compound is approximately 3.6-fold less potent than L-733,060 at the NK1 receptor, but offers a distinct chemotype for SAR exploration. |
| Conditions | Antagonist activity against human NK1 receptor expressed in CHO-K1 cells, measured by aequorin luminescence assay. |
Why This Matters
This data provides a quantitative benchmark for procurement in neuropharmacology research, validating the scaffold's utility in developing novel NK1 antagonists with potentially differentiated selectivity and off-target profiles compared to existing leads.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519). Affinity Data for NK1 receptor. View Source
- [2] Seabrook, G. R., et al. (1998). L-733,060, a novel tachykinin NK1 receptor antagonist; effects in animal models of pain and inflammation. European Journal of Pharmacology, 351(3), 295-304. View Source
